A Technical Guide to the Rational Design and Synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid
A Technical Guide to the Rational Design and Synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic Acid
This document provides an in-depth technical guide for the multi-step synthesis of the target compound 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. The protocol is designed for an audience of researchers, chemists, and professionals in drug development. The synthesis is based on a logical, three-step sequence employing robust and well-documented chemical transformations: the synthesis of a key heterocyclic intermediate, a copper-catalyzed N-arylation, and a final Doebner-Knoevenagel condensation.
Each step is detailed with mechanistic insights, procedural specifics, and criteria for validating the successful formation of intermediates and the final product.
Strategic Overview & Retrosynthesis
The target molecule is a cinnamic acid derivative featuring a 4-bromopyrazole moiety linked to a phenyl ring at the para position. A logical retrosynthetic analysis dictates a convergent strategy. The final cinnamic acid structure is most reliably formed from its corresponding aldehyde precursor via a condensation reaction. This key aldehyde intermediate, 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, can be constructed by forming the C-N bond between a pre-functionalized phenyl ring and the 4-bromo-1H-pyrazole heterocycle. This leads to a robust three-step forward synthesis.
Proposed Synthetic Pathway
The synthesis is structured as follows:
-
Step 1: Synthesis of 4-bromo-1H-pyrazole. A foundational step to create the core heterocyclic building block.
-
Step 2: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. A copper-catalyzed Ullmann-type N-arylation to couple the pyrazole with an aryl halide.
-
Step 3: Synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid. A Doebner-Knoevenagel condensation to construct the final α,β-unsaturated carboxylic acid.
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subgraph "cluster_0" { label="Step 1: Heterocycle Formation"; bgcolor="#E8F0FE"; "Pyrazole" [label="1H-Pyrazole"]; "Brominating_Agent" [label="N-Bromosaccharin"]; "Step1_Product" [label="4-bromo-1H-pyrazole", shape=oval, style=filled, fillcolor="#FFFFFF"]; "Pyrazole" -> "Step1_Product" [label="Bromination"]; "Brominating_Agent" -> "Step1_Product"; }
subgraph "cluster_1" { label="Step 2: C-N Coupling"; bgcolor="#E6F4EA"; "Aryl_Halide" [label="4-iodobenzaldehyde"]; "Step2_Product" [label="4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde", shape=oval, style=filled, fillcolor="#FFFFFF"]; "Step1_Product" -> "Step2_Product" [label="Ullmann Coupling\n(CuI, Ligand, Base)"]; "Aryl_Halide" -> "Step2_Product"; }
subgraph "cluster_2" { label="Step 3: C-C Bond Formation"; bgcolor="#FEEFC3"; "Malonic_Acid" [label="Malonic Acid"]; "Final_Product" [label="Target Molecule", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step2_Product" -> "Final_Product" [label="Doebner-Knoevenagel\n(Pyridine, Piperidine)"]; "Malonic_Acid" -> "Final_Product"; } } ends-dot Caption: High-level workflow for the three-step synthesis.
Step 1: Synthesis of 4-bromo-1H-pyrazole
Introduction & Mechanistic Rationale
The synthesis of 4-bromopyrazoles is a critical first step. While various methods exist, direct bromination of the pyrazole ring is often efficient. Pyrazoles are five-membered N-heterocycles that can be functionalized to serve as valuable synthons in organic chemistry.[1] Using a stable and selective brominating agent like N-bromosaccharin (NBSac) under solvent-free conditions, catalyzed by silica-supported sulfuric acid, offers an efficient and environmentally conscious approach.[2]
Experimental Protocol
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
|---|---|---|---|
| 1H-Pyrazole | 68.08 | 10.0 | 0.68 g |
| N-Bromosaccharin (NBSac) | 262.06 | 10.5 | 2.75 g |
| Silica Gel | - | - | 5 g |
| Sulfuric Acid (98%) | 98.08 | catalytic | ~0.1 mL |
| n-Hexane | - | - | ~50 mL |
Procedure:
-
Catalyst Preparation: Prepare silica gel-supported sulfuric acid by slowly adding concentrated H₂SO₄ to a slurry of silica gel in a minimal amount of a volatile solvent (e.g., dichloromethane), followed by solvent removal under vacuum.
-
Reaction Setup: In a mortar and pestle, combine 1H-pyrazole (10.0 mmol), N-bromosaccharin (10.5 mmol), and the prepared silica-sulfuric acid catalyst (~0.1 g).
-
Reaction: Grind the mixture gently at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.
-
Work-up: Upon completion, add n-hexane (~20 mL) to the solid mixture and triturate well. Filter the solid saccharin byproduct and catalyst.
-
Purification: Wash the filtrate with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.[3]
Expected Outcome: A white to off-white solid. Yield: Typically >85%.
Characterization & Validation
-
¹H NMR (CDCl₃): Expect two singlets of equal integration, one for the C-H protons at the 3- and 5-positions (around δ 7.6 ppm) and a broad singlet for the N-H proton.
-
Mass Spectrometry (EI-MS): Molecular ion peaks corresponding to the bromine isotopes at m/z 146 and 148.
Step 2: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
Introduction & Mechanistic Rationale
This step involves the formation of a C-N bond between the pyrazole nitrogen and the phenyl ring. The Ullmann condensation is a classic and effective method for this transformation.[4] Modern protocols utilize copper(I) iodide (CuI) as a catalyst in the presence of a diamine ligand, which enhances catalyst solubility and reactivity.[5][6][7][8] The reaction couples 4-bromo-1H-pyrazole with an aryl halide. 4-iodobenzaldehyde is chosen over its bromo- or chloro-analogs due to the higher reactivity of the C-I bond in such coupling reactions.[9]
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"Start" [label="Cu(I)I + Ligand"]; "Active_Catalyst" [label="[Cu(I)-Ligand]⁺", shape=oval, style=filled, fillcolor="#E6F4EA"]; "Aryl_Halide" [label="Ar-I\n(4-iodobenzaldehyde)"]; "Pyrazole_Anion" [label="Pyrazole⁻\n(from 4-bromo-1H-pyrazole + Base)"]; "Oxidative_Addition" [label="Cu(III) Intermediate\n[Ar-Cu(III)-I-Ligand]⁺", shape=oval, style=filled, fillcolor="#E6F4EA"]; "Ligand_Exchange" [label="[Ar-Cu(III)-Pyrazole-Ligand]⁺", shape=oval, style=filled, fillcolor="#E6F4EA"]; "Product" [label="Ar-Pyrazole\n(Product)"];
"Start" -> "Active_Catalyst" [label="Activation"]; "Aryl_Halide" -> "Oxidative_Addition" [label="Oxidative\nAddition"]; "Active_Catalyst" -> "Oxidative_Addition"; "Pyrazole_Anion" -> "Ligand_Exchange" [label="Transmetalation/\nLigand Exchange"]; "Oxidative_Addition" -> "Ligand_Exchange"; "Ligand_Exchange" -> "Product" [label="Reductive\nElimination"]; "Product" -> "Active_Catalyst" [label="Catalyst\nRegeneration"]; } ends-dot Caption: Simplified catalytic cycle for the Ullmann N-arylation.
Experimental Protocol
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
|---|---|---|---|
| 4-bromo-1H-pyrazole | 146.99 | 5.0 | 0.735 g |
| 4-iodobenzaldehyde | 231.99 | 5.0 | 1.16 g |
| Copper(I) Iodide (CuI) | 190.45 | 0.5 (10 mol%) | 95 mg |
| N,N'-Dimethylethylenediamine (DMEDA) | 88.15 | 1.0 (20 mol%) | 0.11 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 1.38 g |
| Toluene | - | - | 20 mL |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add CuI (0.5 mmol), 4-bromo-1H-pyrazole (5.0 mmol), 4-iodobenzaldehyde (5.0 mmol), and K₂CO₃ (10.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (20 mL) and DMEDA (1.0 mmol) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor progress by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude solid by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the desired aldehyde.
Expected Outcome: A pale yellow or white solid. Yield: 65-80%.
Characterization & Validation
-
¹H NMR (CDCl₃): Expect a singlet for the aldehyde proton (-CHO) around δ 9.9-10.0 ppm. Aromatic protons will appear as two sets of doublets (AA'BB' system). Two singlets will be present for the pyrazole protons.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹.
-
Mass Spectrometry (ESI-MS): A protonated molecular ion [M+H]⁺ peak at m/z 251/253.
Step 3: Synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid
Introduction & Mechanistic Rationale
The final step is a Doebner modification of the Knoevenagel condensation.[10][11] This reaction condenses the aldehyde synthesized in Step 2 with malonic acid to form an α,β-unsaturated carboxylic acid.[12] The reaction is catalyzed by a weak base, typically a mixture of pyridine (which also acts as the solvent) and a small amount of piperidine.[13][14] The mechanism involves the formation of an enolate from malonic acid, which attacks the aldehyde. Subsequent dehydration and decarboxylation yield the final cinnamic acid derivative.[15]
Experimental Protocol
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
|---|---|---|---|
| 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | 251.08 | 4.0 | 1.0 g |
| Malonic Acid | 104.06 | 8.0 | 0.83 g |
| Pyridine | 79.10 | - | 15 mL |
| Piperidine | 85.15 | catalytic | ~0.1 mL |
| Hydrochloric Acid (10%) | - | - | As needed |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (4.0 mmol) and malonic acid (8.0 mmol) in pyridine (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-6 drops).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 3-4 hours. The evolution of CO₂ will be observed. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice and water.
-
Precipitation: Acidify the aqueous mixture by slowly adding 10% hydrochloric acid until the pH is ~2-3. A precipitate should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid.
Expected Outcome: A white or off-white crystalline solid. Yield: 70-90%.
Characterization & Validation
-
¹H NMR (DMSO-d₆): Expect a broad singlet for the carboxylic acid proton (-COOH) above δ 12.0 ppm. Two doublets for the vinyl protons (-CH=CH-) will be observed, typically with a large coupling constant (J > 15 Hz) indicating a trans configuration. Aromatic and pyrazole protons will be in their respective regions.
-
¹³C NMR (DMSO-d₆): A signal for the carboxylic carbon around δ 167 ppm. Signals for the vinyl carbons and aromatic/pyrazole carbons.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition. Calculated for C₁₂H₈BrN₂O₂ [M-H]⁻: 290.9775; Found: 290.9778.
Safety & Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn.
-
Reagents: Pyridine and piperidine are toxic and have strong odors. Handle with care. Aryl halides and brominating agents can be irritants. Consult Safety Data Sheets (SDS) for all chemicals before use.
-
Reactions: The Ullmann coupling is performed at high temperatures under an inert atmosphere; appropriate precautions must be taken. Acidification in the final step is exothermic.
References
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- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI.
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- Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015).
- A Comparative Guide to the Reactivity of 1-Bromo-4-iodobenzene and 1,4-dibromobenzene for Drug Development and M
- l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2004). Semantic Scholar.
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- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (n.d.). PMC.
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